バナジル硫酸五水和物

概要

説明

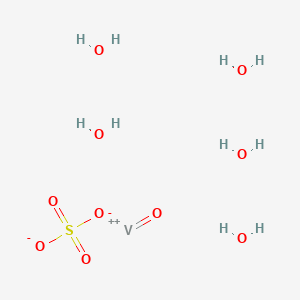

Vanadyl sulfate pentahydrate is a vanadyl sulfate hydrate containing five water molecules.

科学的研究の応用

化学研究

バナジル硫酸五水和物は、その独特の性質から様々な化学研究で使用されています。 これは、融点が105℃、沸点が330℃の青色の粉末です。 . 一般的には、ほとんどの量で入手可能であり、超高純度、高純度、サブミクロン、ナノパウダーなどの形態も検討することができます。 .

バナジウム錯体の調製

この化合物は、新規バナジウム錯体の調製に使用されてきました。 例えば、バナジル硫酸五水和物と2-キナルジン酸の反応を調査したところ、6つの新規バナジウム錯体が生成されました。 . これらの錯体は、赤外分光法と熱分析によって特徴付けられました。 .

インスリン模倣活性

バナジウムは、そのインスリン模倣活性のために大きな注目を集めています。 . バナジウムがインスリンの効果を模倣する正確なメカニズムは不明ですが、いくつかの研究者は提案を行っています。 . オキソバナジウム(IV)は、生理的条件下で溶液中に存在する主な種です。 .

生体分子との相互作用

バナジウムは、その酸化状態IVおよびVにおいて、カルボキシレート、フェノレート、リン酸、ホスホネート、カテコレート、ヒドロキサメートなどの負に帯電した酸素供与体を含む生物系における金属イオン結合剤と相互作用することができます。 . N原子とS原子を含む小さな生体分子との相互作用は、O供与体との相互作用よりも弱いです。 .

触媒の可能性

バナデート依存性ハロペルオキシダーゼの活性中心をモデル化した組成VO(NO3)のバナジウム(V)錯体は、プロキラルスルフィドの過酸化物によるエナンチオ選択的酸化における触媒的可能性に関して調査されてきました。

Safety and Hazards

将来の方向性

There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .

作用機序

Target of Action

Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

Vanadyl sulfate pentahydrate interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .

Biochemical Pathways

Vanadyl sulfate pentahydrate affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of vanadyl sulfate pentahydrate remain to be elucidated.

Result of Action

The molecular and cellular effects of vanadyl sulfate pentahydrate’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .

Action Environment

The action, efficacy, and stability of vanadyl sulfate pentahydrate can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .

生化学分析

Biochemical Properties

Vanadyl sulfate pentahydrate exhibits insulin-like effects . It has been shown to reduce hyperglycemia and insulin resistance in vitro and in animal models of diabetes . It interacts with the intracellular enzyme protein tyrosine phosphatase, causing the dephosphorylation at the beta subunit of the insulin receptor, which facilitates the uptake of glucose inside the cell but only in the presence of insulin .

Cellular Effects

Vanadyl sulfate pentahydrate has been shown to have significant effects on various types of cells and cellular processes. It improves hepatic and muscle insulin sensitivity in type 2 diabetes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Vanadyl sulfate pentahydrate involves its interaction with biomolecules and its impact on gene expression. It inhibits the intracellular enzyme protein tyrosine phosphatase, which results in the dephosphorylation of the beta subunit of the insulin receptor . This facilitates the uptake of glucose inside the cell but only in the presence of insulin .

Temporal Effects in Laboratory Settings

The effects of Vanadyl sulfate pentahydrate change over time in laboratory settings. It has been reported that long-term (5–12 months) administration of vanadium did not exert hematological, biochemical, or histopathological effects . It has also been reported that both short-term (for a few days) and long-term (for a few months) administration of this element causes a variety of toxic effects .

Dosage Effects in Animal Models

The effects of Vanadyl sulfate pentahydrate vary with different dosages in animal models. Studies have shown that it reduces hyperglycemia and insulin resistance in animal models of diabetes . High doses can lead to toxic or adverse effects .

Metabolic Pathways

Vanadyl sulfate pentahydrate is involved in several metabolic pathways. It plays a role in glucose and lipid metabolism as an insulin-mimetic . It also interacts with enzymes and cofactors in these pathways .

特性

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

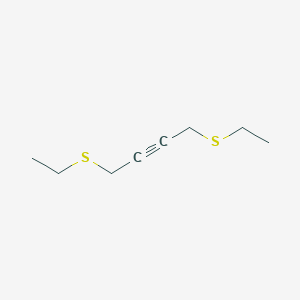

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?

A1: Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:

- Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]

- Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]

- Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]

- Spectroscopic methods:

- Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]

- Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []

- UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []

- ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []

Q2: How is vanadyl sulfate pentahydrate used in the synthesis of new compounds, and what insights have been gained from these syntheses?

A2: Vanadyl sulfate pentahydrate serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.

Q3: Can you elaborate on the applications of vanadyl sulfate pentahydrate in material science, specifically its role in MCM-48 materials?

A3: Vanadyl sulfate pentahydrate acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.

Q4: How is polarized dispersion used to study the structure of vanadyl sulfate pentahydrate?

A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in vanadyl sulfate pentahydrate. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)